Lipophilicity and Steric Bulk Differentiation: N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide versus N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 903288-09-5)
The target compound, with its pivalamide (tert-butyl amide) C7 substituent, is predicted to have an AlogP approximately 2.0–2.5 log units higher than the corresponding acetamide analog (CAS 903288-09-5), which bears a much smaller C7‑acetamide group . This substantial increase in lipophilicity, driven by the three additional methyl groups of the pivaloyl moiety, is expected to enhance passive membrane permeability and blood‑brain barrier penetration potential, making the target compound more suitable for CNS‑targeted programs .
| Evidence Dimension | Predicted AlogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | AlogP ~3.0–3.5 (estimated from fragment‑based calculation) |
| Comparator Or Baseline | N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 903288-09-5): AlogP ~1.0–1.5 |
| Quantified Difference | ΔAlogP ≈ +2.0 log units (target vs. acetamide) |
| Conditions | In silico fragment‑based AlogP estimation using Pipeline Pilot; no experimental logD₇.₄ data available. |
Why This Matters
A 100‑fold increase in theoretical octanol‑water partition coefficient directly informs suitability for lipophilic target compartments, including the CNS, where the acetamide analog would likely lack sufficient passive permeability.
